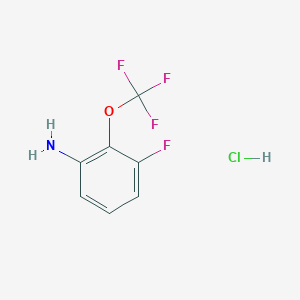

3-Fluoro-2-(trifluoromethoxy)aniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Fluoro-2-(trifluoromethoxy)aniline” is a chemical compound with the CAS Number: 1806378-59-5 . It has a molecular weight of 195.12 and is typically in a liquid form . It is used in various research applications .

Molecular Structure Analysis

The InChI code for “3-Fluoro-2-(trifluoromethoxy)aniline” is1S/C7H5F4NO/c8-4-2-1-3-5(12)6(4)13-7(9,10)11/h1-3H,12H2 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

“3-Fluoro-2-(trifluoromethoxy)aniline” is a liquid at room temperature . It has a molecular weight of 195.12 . The compound should be stored at a temperature of 4°C .Aplicaciones Científicas De Investigación

Photoredox Catalysis in Organic Synthesis

Photoredox catalysis has emerged as a significant tool in organic synthesis, utilizing visible-light-induced single-electron-transfer processes for radical reactions. This approach is particularly effective for the fluoromethylation of carbon-carbon multiple bonds, including trifluoromethylations and difluoromethylations. The use of bench-stable and easy-to-use electrophilic fluoromethylating reagents in photoredox systems facilitates the generation of fluoromethyl radicals, enabling efficient and selective radical fluoromethylation under mild conditions. Such methodologies are crucial for synthesizing organofluorine compounds, which are valuable in pharmaceuticals and agrochemicals due to their enhanced chemical and metabolic stability (T. Koike & M. Akita, 2016).

Directed Ortho-C-H Imidation

The use of monodentate transient directing groups (MonoTDG) facilitates Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This strategy enables high efficiency and good functional group tolerance in the synthesis of diverse quinazoline and fused isoindolinone scaffolds. Such advancements are valuable for constructing complex molecules with potential applications in drug discovery and materials science (Yong Wu et al., 2021).

Metal Complexes in Antiproliferative Activity

The synthesis and characterization of Cu(II) and Pd(II) complexes using 3,5-di-tert-butylsalicylaldimines derived from F, CF3-substituted anilines have demonstrated potential antiproliferative activities against certain cell lines. This research highlights the application of organofluorine compounds in developing new therapeutic agents, where the incorporation of fluorine atoms can significantly affect the biological activity of metal complexes (V. T. Kasumov et al., 2016).

Nonlinear Optical (NLO) Materials

The vibrational analysis and theoretical studies of fluorine-substituted anilines have provided insights into their potential applications as NLO materials. Understanding the electronic and structural effects of fluorine substitution on aniline derivatives is crucial for designing materials with enhanced optical properties for applications in photonics and optoelectronics (B. Revathi et al., 2017).

Fluoroform in Organic Synthesis

Fluoroform (CHF3) has been utilized as a source of difluorocarbene for the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. This approach leverages a non-ozone-depleting, nontoxic, and inexpensive gas for the functionalization of arenes, highlighting the importance of sustainable methodologies in chemical synthesis (Charles S. Thomoson & W. R. Dolbier, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing the dust, fume, gas, mist, vapors, or spray .

Propiedades

IUPAC Name |

3-fluoro-2-(trifluoromethoxy)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO.ClH/c8-4-2-1-3-5(12)6(4)13-7(9,10)11;/h1-3H,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXNYOXXLQOUPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225146-96-1 |

Source

|

| Record name | 3-fluoro-2-(trifluoromethoxy)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2986199.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986201.png)

![6,7-Dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethanamine](/img/structure/B2986203.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2986205.png)

![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-phenethylacetamide](/img/structure/B2986207.png)

![3-Chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2986209.png)

![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2986213.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate](/img/structure/B2986217.png)

![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2986218.png)